Cas no 571149-80-9 (7-Amino-1-benzyl-3-ethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione)
![7-Amino-1-benzyl-3-ethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione structure](https://ja.kuujia.com/scimg/cas/571149-80-9x500.png)
7-Amino-1-benzyl-3-ethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione 化学的及び物理的性質
名前と識別子
-
- 7-Amino-1-benzyl-3-ethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione
- AKOS034465183
- EN300-05069
- G35435
- 7-amino-1-benzyl-3-ethyl-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione
- HMS1754J13
- 7-amino-1-benzyl-3-ethyl-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione
- CS-0219836
- Z56910426
- 571149-80-9
-
- インチ: InChI=1S/C16H16N4O3/c1-2-19-15(22)13-11(21)8-12(17)18-14(13)20(16(19)23)9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H3,17,18,21)
- InChIKey: CZPYMWWBKWCSGA-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 312.12224039Da
- どういたいしつりょう: 312.12224039Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 617
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 95.7Ų
7-Amino-1-benzyl-3-ethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AV22578-10g |
7-amino-1-benzyl-3-ethyl-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione |
571149-80-9 | 95% | 10g |
$1194.00 | 2024-04-19 | |
Aaron | AR019IN2-2.5g |
7-amino-1-benzyl-3-ethyl-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione |
571149-80-9 | 95% | 2.5g |
$717.00 | 2025-02-10 | |
Aaron | AR019IN2-10g |
7-amino-1-benzyl-3-ethyl-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione |
571149-80-9 | 95% | 10g |
$1539.00 | 2023-12-14 | |
Aaron | AR019IN2-50mg |
7-amino-1-benzyl-3-ethyl-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione |
571149-80-9 | 95% | 50mg |
$83.00 | 2025-02-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290506-1g |
7-Amino-1-benzyl-3-ethyl-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione |
571149-80-9 | 95% | 1g |
¥6451.00 | 2024-05-08 | |
A2B Chem LLC | AV22578-2.5g |
7-amino-1-benzyl-3-ethyl-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione |
571149-80-9 | 95% | 2.5g |
$565.00 | 2024-04-19 | |
A2B Chem LLC | AV22578-100mg |
7-amino-1-benzyl-3-ethyl-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione |
571149-80-9 | 95% | 100mg |
$105.00 | 2024-04-19 | |
Chemenu | CM452753-1g |
7-amino-1-benzyl-3-ethyl-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione |
571149-80-9 | 95%+ | 1g |
$323 | 2023-01-16 | |
Aaron | AR019IN2-5g |
7-amino-1-benzyl-3-ethyl-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione |
571149-80-9 | 95% | 5g |
$1047.00 | 2023-12-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290506-50mg |
7-Amino-1-benzyl-3-ethyl-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione |
571149-80-9 | 95% | 50mg |
¥1728.00 | 2024-05-08 |
7-Amino-1-benzyl-3-ethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione 関連文献
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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7-Amino-1-benzyl-3-ethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trioneに関する追加情報
Comprehensive Overview of 7-Amino-1-benzyl-3-ethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione (CAS No. 571149-80-9)
7-Amino-1-benzyl-3-ethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione is a specialized heterocyclic compound with a unique structural framework, making it a subject of interest in pharmaceutical and biochemical research. Its CAS number 571149-80-9 serves as a critical identifier for researchers and regulatory bodies. The compound's pyrido[2,3-d]pyrimidine core is notable for its potential applications in drug discovery, particularly in targeting enzymes and receptors involved in metabolic pathways. This article delves into its properties, synthesis, and relevance to current scientific trends, addressing common queries such as "What are the uses of pyrido[2,3-d]pyrimidine derivatives?" and "How is 7-Amino-1-benzyl-3-ethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione synthesized?".
The molecular structure of 7-Amino-1-benzyl-3-ethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione features a benzyl group at the 1-position and an ethyl substituent at the 3-position, which influence its solubility and reactivity. Researchers often explore modifications to these groups to enhance bioavailability or selectivity. Recent studies highlight its role as a scaffold for designing inhibitors of kinases and phosphodiesterases, aligning with the growing demand for targeted therapies in oncology and neurology. Keywords like "kinase inhibitor design" and "heterocyclic drug candidates" reflect its relevance in modern medicinal chemistry.
Synthesis of CAS 571149-80-9 typically involves multi-step reactions, starting with condensation of pyrimidine precursors followed by functionalization. A hot topic in synthetic chemistry is optimizing these processes using green chemistry principles, such as catalyst reduction or solvent-free conditions. This addresses environmental concerns while maintaining yield—a balance frequently searched by professionals in forums and databases. Analytical techniques like HPLC and NMR are essential for purity verification, ensuring compliance with industry standards for pharmaceutical intermediates.
The compound's potential extends to biomarker research, where its fluorescent properties or binding affinity could aid diagnostic tool development. Queries like "Can pyrido[2,3-d]pyrimidines detect cellular metabolites?" underscore this intersection of chemistry and diagnostics. Additionally, its stability under physiological conditions makes it a candidate for prodrug formulations, a trending area in drug delivery systems. Discussions on platforms like ResearchGate often focus on such applications, driven by the need for safer and more efficient therapeutics.
In summary, 7-Amino-1-benzyl-3-ethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione exemplifies the innovation in heterocyclic chemistry, bridging fundamental science and applied research. Its CAS 571149-80-9 designation ensures traceability in publications and patents, while its structural versatility keeps it at the forefront of drug discovery and material science. By addressing high-search-volume terms like "applications of pyrido[2,3-d]pyrimidines" and "synthetic routes for trione derivatives", this overview caters to both academic and industrial audiences seeking actionable insights.
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